2-Acetyl-2-methylthiazolidine
Description
Structure
3D Structure
Properties
CAS No. |
51859-53-1 |
|---|---|
Molecular Formula |
C6H11NOS |
Molecular Weight |
145.23 g/mol |
IUPAC Name |
1-(2-methyl-1,3-thiazolidin-2-yl)ethanone |
InChI |
InChI=1S/C6H11NOS/c1-5(8)6(2)7-3-4-9-6/h7H,3-4H2,1-2H3 |
InChI Key |
WLXIBDDBHZVOIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(NCCS1)C |
Origin of Product |
United States |
Synthetic and Biosynthetic Pathways of 2 Acetyl 2 Methylthiazolidine
Chemical Synthesis Methodologies for 2-Acetyl-2-methylthiazolidine
The laboratory synthesis of this compound and its derivatives involves several strategic approaches, primarily centered around the construction of the core thiazolidine (B150603) ring.
A primary method for synthesizing the thiazolidine ring is the condensation-cyclization reaction between a cysteine precursor and a carbonyl compound. L-cysteine is a common starting material, reacting with various aldehydes and ketones to form thiazolidine derivatives. google.com For instance, the reaction of cysteine with acetaldehyde (B116499) in an aqueous acidic medium (pH 3–5) yields 2-methyl-4-thiazolidinecarboxylic acid. This reaction proceeds through the formation of an imine intermediate followed by an intramolecular cyclization.
The reaction of L-cysteine with pyruvic acid or its esters also serves as a foundational method for creating related thiazolidine structures. jst.go.jpjst.go.jp This spontaneous condensation-cyclization leads to a mixture of diastereoisomers. jst.go.jpjst.go.jp
| Reactants | Product | Key Conditions |
| L-cysteine, Acetaldehyde | 2-methyl-4-thiazolidinecarboxylic acid | Aqueous acidic media (pH 3-5) |
| L-cysteine, Pyruvic acid/Ethyl pyruvate (B1213749) | 2-methylthiazolidine-2,4-dicarboxylic acid derivatives | Ethanol (B145695) or water, room temperature |
Table 1: Condensation-Cyclization Reactions for Thiazolidine Synthesis
Pyruvic acid and its ester, ethyl pyruvate, are key carbonyl compounds in the synthesis of specific 2-methylthiazolidine (B1581955) derivatives. The reaction of L-cysteine with ethyl pyruvate in ethanol under reflux conditions produces 2-methylthiazolidine-2,4-dicarboxylic acid 2-ethyl ester (CP2Et). This reaction typically involves a 1:1 molar ratio of the reactants and proceeds at the reflux temperature of ethanol (78°C), yielding a diastereomeric mixture.
These resulting thiazolidine derivatives can then undergo further modifications, such as acetylation, to produce more complex structures. For example, CP2Et can be acetylated to form N-acetyl-2-methylthiazolidine-2,4-dicarboxylic acid ethyl ester (AcCP2Et), a compound noted for its increased stability. jst.go.jpresearchgate.net
The conditions of the synthesis reactions can be optimized to improve yields and control stereochemistry. For the synthesis of CP2Et from L-cysteine and ethyl pyruvate, refluxing in ethanol has been shown to be effective, with yields ranging from 72-85% after purification.
The choice of base during acetylation of thiazolidine derivatives critically influences the stereochemical outcome. Organic bases like triethylamine (B128534) tend to promote epimerization at the C4 position, leading to trans-isomers. In contrast, inorganic bases such as sodium bicarbonate help retain the original cis-configuration. Temperature is another crucial factor; for instance, heating 1,3-thiazolidin-4-carboxylic acid with acetic anhydride (B1165640) in ethanol at reflux (78°C) is a common method for N-acetylation.
| Reaction | Reagents | Conditions | Outcome |
| Cysteine + Ethyl Pyruvate | L-cysteine, Ethyl pyruvate | Ethanol, Reflux (78°C) | 72-85% yield of CP2Et |
| Acetylation of CP2Et | Acetyl chloride, Triethylamine | - | Promotes trans-isomers |
| Acetylation of CP2Et | Acetyl chloride, Sodium bicarbonate | - | Retains cis-configuration |
| N-acetylation | 1,3-thiazolidin-4-carboxylic acid, Acetic anhydride | Ethanol, Reflux (78°C) | N-acetyl-1,3-thiazolidin-4-carboxylic acid |
Table 2: Optimized Conditions for Selective Synthesis
The synthesis of more complex this compound structures often requires multi-step pathways. savemyexams.comassets-servd.host A common strategy involves the initial formation of a thiazolidine ring, followed by subsequent modifications. For example, 2-substituted-3-acetyl-thiazolidine-4-carbonyl amino acid methyl esters can be synthesized by coupling the corresponding 2-substituted-3-acetyl-thiazolidine-4-carboxylic acid with an amino acid methyl ester hydrochloride. researchgate.net
Another approach involves the oxidation of a pre-formed thiazolidine. For instance, 2-thiazolines can be synthesized from 2-thiazolidines using a Ruthenium-catalyzed oxidation with tert-butyl hydroperoxide (TBHP) under mild conditions. researchgate.net This demonstrates a chemoselective and regioselective method to introduce unsaturation into the thiazolidine ring. researchgate.net
Biosynthetic and Biogenic Formation Mechanisms of this compound
Beyond the laboratory, this compound and related compounds can form through natural chemical reactions, particularly during the heating of food.
The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating, is a significant pathway for the formation of various flavor and aroma compounds, including thiazolidines. dokumen.pubweebly.com Specifically, the reaction between cysteine and reducing sugars can lead to the formation of 2-acetyl-2-thiazoline (B1222474), a related compound, which is considered a dehydrogenation product of 2-acetylthiazolidine (B1608284). dss.go.th
The formation of these compounds often involves the degradation of cysteine to cysteamine (B1669678), which then reacts with carbonyl compounds generated from sugar degradation or lipid oxidation. perfumerflavorist.com For example, 2-acetylthiazolidine has been observed in reaction mixtures of aldehydes and cysteamine. dss.go.th The reaction of cysteamine with 2-oxopropanal (methylglyoxal) can yield 2-acetyl-2-thiazoline along with 2-acetylthiazolidine. weebly.com The temperature of the reaction significantly impacts the proportion of these products. weebly.com
Furthermore, the interaction of intermediates from the Maillard reaction, such as glyoxal (B1671930) and methylglyoxal (B44143) derived from glucose, with hydrogen sulfide (B99878) and ammonia (B1221849) from cysteine degradation, has been proposed as a formation route for 2-acetylthiazole. researchgate.net
Precursor Identification and Elucidation of Reaction Networks (e.g., Cysteamine, Methylglyoxal, D-Glucose)
The synthesis of this compound and related thiazolidine derivatives fundamentally relies on the condensation reaction between an amino-thiol compound and a carbonyl compound.
Key Precursors:
Cysteamine (2-Aminoethanethiol): This is a primary precursor, often derived from the decarboxylation of the amino acid L-cysteine. ntou.edu.tw
Carbonyl Compounds: Various carbonyl compounds act as the second precursor. These include:
Methylglyoxal (2-Oxopropanal): A reactive dicarbonyl compound that is a common degradation product of carbohydrates like D-glucose during the Maillard reaction. ntou.edu.twethernet.edu.et
2,3-Butanedione (B143835) (Diacetyl): This α-dicarbonyl compound is a significant precursor, and its reaction with L-cysteine has been shown to yield 2-methyl-2-acetylthiazolidine as the main product. ntou.edu.tw
D-Glucose: While not a direct reactant in the cyclization, D-glucose serves as a crucial primary source for generating reactive carbonyl species like methylglyoxal through thermal degradation. ntou.edu.twresearchgate.net
Pyruvic Acid and Ethyl Pyruvate: These can react with L-cysteine to form 2-methylthiazolidine-2,4-dicarboxylic acid derivatives, which are structurally related to this compound. jst.go.jpjst.go.jp
Reaction Network: The core of the formation pathway is the reaction between the amino group of cysteamine and a carbonyl group of a precursor like methylglyoxal or 2,3-butanedione. dss.go.th This reaction typically proceeds under mild conditions, such as at room temperature and neutral pH. dss.go.th The initial step is the formation of a Schiff base intermediate. dss.go.thresearchgate.net This is followed by an intramolecular cyclization, where the thiol group attacks the carbon of the imine group, leading to the stable five-membered thiazolidine ring. dss.go.th
For instance, the reaction of cysteamine with methylglyoxal can yield 2-acetylthiazolidine. ethernet.edu.et This thiazolidine can be an intermediate that, upon oxidation, forms the more aromatic and often more potent flavor compound, 2-acetyl-2-thiazoline. ntou.edu.twdss.go.th Similarly, dry heating of L-cysteine and glucose mixtures can produce 2-methylthiazolidine as a major volatile compound, likely through the reaction of cysteamine with acetaldehyde, another glucose degradation product. ntou.edu.tw
Microbial and Enzymatic Pathways in Biogeneration (e.g., Baker's Yeast Biocatalysis)
The biogeneration of thiazolidine derivatives can be achieved using microorganisms as biocatalysts, offering a route under mild and environmentally friendly conditions. Baker's yeast (Saccharomyces cerevisiae) is a notable example of a biocatalyst used in these processes.
Flavoring preparations with roasted notes have been generated through the aerobic incubation of cysteamine, ethyl-L-lactate, and D-glucose with baker's yeast. imreblank.chresearchgate.net While these studies often focus on the production of the key aroma compound 2-acetyl-2-thiazoline, several other sulfur-containing compounds, including 2-methylthiazolidine, are also identified as products of the fermentation. researchgate.netimreblank.ch The yeast provides the necessary enzymatic machinery to process the precursors. For example, D-glucose is fermented by the yeast, leading to the formation of carbonyl precursors required for the reaction with cysteamine. imreblank.chresearchgate.net
Furthermore, baker's yeast has been specifically used as a biocatalyst for the microbial reduction of the carbonyl group in 2-acetyl-2-thiazoline to produce its precursor, 2-(1-hydroxyethyl)-4,5-dihydrothiazole. imreblank.chresearchgate.net This demonstrates the presence of active reductase enzymes within the yeast that can modify these heterocyclic compounds. While direct enzymatic synthesis of this compound is less documented, the use of isolated enzymes, such as lipases, for biocatalytic Mannich-type reactions to produce other heterocyclic compounds suggests the potential for developing specific enzymatic pathways. researchgate.net
Influence of Environmental Factors on Biogenic Formation (e.g., pH, Temperature, Substrate Concentration)
The efficiency of both chemical and biological synthesis of this compound is significantly influenced by environmental parameters such as temperature, pH, and the concentration of substrates.
Temperature: Temperature has a profound effect on the reaction between cysteamine and methylglyoxal. A study investigating the products formed at different temperatures showed that the relative proportions of 2-acetylthiazolidine and other related compounds vary significantly. ethernet.edu.et
Table 1: Effect of Temperature on Product Distribution from the Reaction of Cysteamine and Methylglyoxal at pH 6. Data sourced from ethernet.edu.et.
pH: The pH of the reaction medium is a critical factor. The initial condensation to form thiazolidines generally occurs favorably under neutral pH conditions. dss.go.th In the context of Maillard reactions, pH dictates the pathways of flavor formation; low pH can promote the hydrolysis of cysteine to hydrogen sulfide, influencing the profile of sulfur-containing volatiles. researchgate.net In biocatalysis with baker's yeast, the biotransformation rates and product yields are highly pH-dependent. For the related reduction of 2-acetyl-2-thiazoline, the reaction was found to be significantly slower and yielded less product at an acidic pH of 4.5 compared to a pH range of 6.5 to 8.5, with the highest yield achieved at pH 6.5. imreblank.chresearchgate.net
Substrate and Solvent Concentration: The medium in which the reaction occurs can also affect product formation. For example, the formation of various alkyl-substituted thiazolidines was observed to increase when a 60% ethanol in phosphate (B84403) buffer solution was used as the reaction medium, indicating that solvent composition plays a role in enhancing the reaction. dss.go.th
Chemical Reactivity and Transformation Mechanisms of 2 Acetyl 2 Methylthiazolidine
Ring-Opening and Ring-Closure Dynamics
The thiazolidine (B150603) ring system is often involved in dynamic equilibrium between the cyclic form and an open-chain imine or enamine form. This ring-opening and ring-closure process is a critical aspect of its reactivity, influencing its stability and interaction with other reagents.
The formation of the thiazolidine ring, typically from the condensation of a β-aminothiol (like cysteamine) with an aldehyde or ketone, is a reversible process. researchgate.net For 2-acetyl-2-methylthiazolidine, the precursor would be cysteamine (B1669678) and diacetyl (2,3-butanedione). The equilibrium between the cyclic thiazolidine and the open-chain Schiff base (N-(2-mercaptoethyl)ethanimine) is influenced by factors such as pH and solvent.
In acidic conditions, protonation of the ring nitrogen can facilitate ring opening to form a resonance-stabilized carbocation-iminium ion intermediate. Conversely, in the presence of a base, deprotonation can occur, though the ring is generally more stable. The reversibility of this ring formation is a known characteristic, utilized in the design of cysteine-delivering pro-drugs where the thiazolidine ring opens under physiological conditions to release the active compound. researchgate.net
Oxidation and Reduction Reactions Involving the Thiazolidine Ring System
The this compound molecule possesses several sites susceptible to oxidation and reduction reactions. The primary locations for such transformations are the sulfur atom of the thioether group and the carbonyl carbon of the acetyl group.
Oxidation: The sulfur atom in the thiazolidine ring is a primary site for oxidation. As a thioether, it can be readily oxidized to a sulfoxide (B87167) and subsequently to a sulfone using common oxidizing agents like hydrogen peroxide (H₂O₂) or peroxy acids. These reactions represent the addition of one and two oxygen atoms to the sulfur, respectively, altering the electronic properties and steric profile of the ring.
Reduction: The acetyl group is the principal site for reduction. The carbonyl carbon can be reduced to a secondary alcohol, transforming the 2-acetyl group into a 2-(1-hydroxyethyl) group. This type of reduction is common for ketones. For the closely related compound 2-acetyl-2-thiazoline (B1222474), this transformation can be achieved using biocatalysts like baker's yeast, which reduces the carbonyl group to prepare 2-(1-hydroxyethyl)-4,5-dihydrothiazole. researchgate.net This suggests that similar enzymatic or chemical reducing agents (e.g., sodium borohydride) would be effective for this compound.
Nucleophilic and Electrophilic Reactions at Key Functional Groups
The molecule features both nucleophilic and electrophilic centers, which dictates its reactivity towards a wide range of reagents.
Nucleophilic Sites:
Ring Nitrogen: The nitrogen atom is a tertiary amine and acts as a Lewis base or nucleophile. It can be protonated by acids or alkylated by electrophiles.
Sulfur Atom: The sulfur atom of the thioether has lone pairs of electrons and can act as a soft nucleophile, reacting with soft electrophiles. For example, it can attack alkyl halides, leading to the formation of a sulfonium (B1226848) salt, a reaction that can trigger the ring-opening of the thiazolidine structure. nih.gov
Enolate Formation: The α-carbon of the acetyl group (the methyl group) can be deprotonated by a strong base to form a nucleophilic enolate ion. This enolate can then participate in various C-C bond-forming reactions, such as aldol (B89426) condensations or alkylations.
Electrophilic Sites:
Carbonyl Carbon: The carbon atom of the acetyl group's carbonyl is electron-deficient due to the electronegativity of the oxygen atom. It is a primary electrophilic site, susceptible to attack by various nucleophiles, including organometallic reagents, hydrides, and amines.
C2 Carbon: The C2 carbon of the thiazolidine ring, to which the acetyl and methyl groups are attached, can also exhibit electrophilic character, particularly if the ring opens to form an iminium ion intermediate.
Cysteine sulfenic acids, which share some structural similarities in their sulfur chemistry, are known to possess both nucleophilic and electrophilic properties, highlighting the dual reactivity potential of sulfur-containing compounds. nih.gov
Stability and Degradation Kinetics under Controlled Conditions
The stability of this compound is influenced by environmental factors such as pH, temperature, and light.
The hydrolytic stability of the thiazolidine ring is highly dependent on the pH of the medium. Studies on the related compound 2-methyl-Δ2-thiazoline show that it is relatively stable in strongly acidic (concentrated HCl) and neutral solutions but hydrolyzes most rapidly at a pH of around 3. wustl.edu The proposed mechanism involves the formation of a hydroxythiazolidine intermediate, which then breaks down. wustl.edu
For this compound, hydrolysis would likely involve the cleavage of the amide-like bond within the ring structure, leading to ring-opening. The stability is generally lowest in moderately acidic to slightly alkaline conditions, which can catalyze the hydrolysis. The table below, based on data for a precursor, 2-(1-hydroxyethyl)-4,5-dihydrothiazole, illustrates the typical pH-dependent stability of such ring systems. researchgate.net
| pH | Relative Stability | Observed Degradation Rate |
|---|---|---|
| 4.5 | Moderate | Slower reaction rate |
| 6.5 | Lower | Faster reaction rate |
| 7.5 | Lower | Faster reaction rate |
| 8.5 | Lower | Faster reaction rate |
This table is illustrative of the general behavior of related dihydrothiazole compounds, showing decreased stability and faster degradation rates at near-neutral and slightly alkaline pH compared to acidic conditions.
Upon heating, this compound is expected to undergo thermal decomposition. While specific studies on this compound are limited, the thermal behavior of the related 2-acetyl-2-thiazoline has been investigated. researchgate.net The flash point for 2-acetyl-2-thiazoline is reported to be around 92°C (198°F), indicating its combustibility at elevated temperatures. sigmaaldrich.comthegoodscentscompany.com
Potential thermal degradation pathways for this compound include:
Ring Fragmentation: Cleavage of the C-S and C-N bonds within the thiazolidine ring, leading to the formation of smaller volatile molecules.
Decarbonylation/Deacetylation: Loss of the acetyl group, either as ketene (B1206846) (CH₂=C=O) or through radical mechanisms.
Elimination Reactions: Elimination of small molecules like hydrogen sulfide (B99878) (H₂S) or ethene from the ring structure.
The presence of the acetyl and methyl groups at the C2 position may influence the degradation pathway compared to simpler thiazolidines.
Photochemical reactions of this compound would primarily involve the acetyl group's carbonyl moiety. Ketones are known to undergo characteristic photochemical transformations upon absorption of UV light, such as:
Norrish Type I Cleavage: Homolytic cleavage of the bond between the carbonyl carbon and the C2 ring carbon. This would generate an acetyl radical and a thiazolidinyl radical, which could then undergo further reactions like recombination or disproportionation.
Norrish Type II Reaction: Intramolecular hydrogen abstraction by the excited carbonyl oxygen from the γ-position. In this specific molecule, there are no γ-hydrogens on the ring side. However, abstraction from the N-ethyl side chains of related compounds is possible.
Studies on other thiazolidine derivatives, such as 4-aryliden-5(4H)-thiazolones, have shown they can undergo [2+2]-photocycloaddition reactions upon irradiation with blue light. acs.org While the structure of this compound is different and lacks the exocyclic double bond, this indicates the general photoreactivity of the thiazole (B1198619) family core. Research on methyl thiazolidine-2-carboxylate derivatives has also explored photochemical steps in synthesis. jcu.edu.au These studies suggest that the thiazolidine ring and its substituents can be susceptible to transformations under photochemical conditions.
Interconversion Pathways with Related Thiazoline (B8809763) and Thiazole Derivatives
The chemical transformation of this compound into its corresponding unsaturated analogs, thiazoline and thiazole derivatives, is fundamentally an oxidative process. This conversion involves the dehydrogenation of the saturated thiazolidine ring to introduce double bonds, ultimately leading to a more unsaturated or fully aromatic system. While specific research focusing exclusively on the interconversion of this compound is limited, the potential pathways can be elucidated by applying established principles of heterocyclic chemistry. The stability of the 2,2-disubstituted pattern on the thiazolidine ring presents unique considerations for these transformations.
The most direct interconversion pathway from this compound would proceed sequentially, first to a thiazoline derivative and then, if chemically feasible, to a thiazole.
From this compound to Thiazoline Derivatives
The conversion of the saturated thiazolidine to a thiazoline involves the removal of two hydrogen atoms to form a double bond within the five-membered ring. In the case of this compound, the substitution at the C2 position dictates the possible outcomes.
Formation of a Δ⁴-Thiazoline: The most plausible pathway is the dehydrogenation across the C4 and C5 positions of the ring. This oxidation would result in the formation of 2-Acetyl-2-methyl-4,5-dihydro-1,3-thiazole (also known as 2-Acetyl-2-methyl-Δ⁴-thiazoline). This reaction preserves the substitution pattern at the C2 carbon. Such dehydrogenations in heterocyclic systems are typically accomplished using a variety of oxidizing agents, including:
Manganese dioxide (MnO₂)
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Catalytic dehydrogenation using catalysts like Palladium on carbon (Pd/C) at elevated temperatures.
Formation of a Δ²-Thiazoline: The formation of a Δ²-thiazoline, which contains a C2=N3 double bond, is not possible from this compound without the elimination of either the acetyl or the methyl group from the C2 position. This would constitute a fragmentation or rearrangement reaction rather than a direct interconversion.
From Thiazoline to Thiazole Derivatives
The subsequent conversion of a thiazoline intermediate to a fully aromatic thiazole requires the introduction of a second double bond to complete the aromatic π-system. Starting from the plausible 2-Acetyl-2-methyl-Δ⁴-thiazoline intermediate, aromatization would necessitate the formation of a C2=N3 double bond.
However, the C2 carbon in this compound and its Δ⁴-thiazoline derivative is a quaternary center, bonded to four non-hydrogen atoms (sulfur, nitrogen, a methyl group, and an acetyl group). The formation of a double bond at this position is sterically and electronically hindered, as it would require the cleavage of a carbon-carbon or carbon-heteroatom bond, leading to the loss of a substituent.
Due to this significant chemical barrier, a direct interconversion from this compound to a correspondingly substituted thiazole is considered highly unlikely under standard dehydrogenation conditions.
Alternative Synthetic Approaches to Related Thiazoles
The difficulty in achieving aromatization from a 2,2-disubstituted thiazolidine explains why aromatic thiazoles are typically prepared through other, more efficient synthetic routes that build the ring system from acyclic precursors or functionalize an existing thiazole core. nih.gov Research has established several reliable methods for the synthesis of related compounds like 2-acetylthiazole, which bypass the need for dehydrogenating a saturated precursor. google.comnih.gov
The following table summarizes the key differences between the hypothetical interconversion pathway and documented synthetic routes for related thiazole structures.
| Pathway Type | Starting Material | Key Transformation | Target Compound Class | Reference Example |
|---|---|---|---|---|
| Hypothetical Interconversion | This compound | Dehydrogenation/Oxidation | Thiazoline/Thiazole | Oxidation of the C4-C5 bond to yield a Δ⁴-thiazoline. Aromatization to a thiazole is considered improbable. |
| Functionalization | 2-Bromothiazole (B21250) | Acylation | Thiazole | Reaction of 2-bromothiazole with butyllithium (B86547) and ethyl acetate (B1210297) to yield 2-acetylthiazole. google.com |
| Ring Synthesis (Hantzsch) | α-Haloketone and a Thioamide | Condensation/Cyclization | Thiazole | The classical Hantzsch thiazole synthesis is a common method for preparing a wide variety of thiazole derivatives. nih.gov |
| Domino Reaction | Thioamide and Ethyl-4-bromocrotonate | SN2, Michael Addition, E1cB, google.comresearchgate.net-H shift | Thiazole | A cascade protocol for synthesizing thiazole derivatives under mild conditions. researchgate.net |
Analytical Research Methodologies for 2 Acetyl 2 Methylthiazolidine and Its Derivatives
Advanced Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of 2-Acetyl-2-methylthiazolidine, providing the means to separate it from complex mixtures and quantify its presence. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly vital in this context.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. For thiazolidine (B150603) derivatives, reversed-phase HPLC is often employed. For instance, the analysis of 2-methylthiazolidine-4-carboxylic acid (MTCA), a related thiazolidine, utilizes reversed-phase chromatography for separation prior to mass spectrometry detection. researchgate.net N-acetylation of MTCA was found to be a crucial step to enhance its retention on a C18 column, a common stationary phase in reversed-phase HPLC. researchgate.net This suggests that this compound, already containing an acetyl group, would be well-suited for analysis by this method.
Due to the presence of a chiral center at the C2 position of the thiazolidine ring, this compound exists as a pair of enantiomers. Chiral HPLC is the most versatile and important tool for resolving such enantiomeric mixtures. phenomenex.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. sigmaaldrich.com The development of a chiral HPLC method would involve screening various types of CSPs, such as Pirkle-type, ligand-exchange, or polysaccharide-based columns, under different mobile phase conditions (normal-phase, reversed-phase, or polar organic mode) to achieve optimal resolution. phenomenex.comnih.gov For example, the separation of thiazolidine-2-carboxylic acid enantiomers has been successfully achieved using a Chiralcel OD-H column with a mobile phase of n-hexane and isopropanol (B130326) after pre-column derivatization. researchgate.net
Table 1: Illustrative HPLC Conditions for Analysis of Thiazolidine Derivatives
| Parameter | Condition for MTCA Analysis researchgate.net | Condition for Thiazolidine-2-carboxylic Acid Enantiomers researchgate.net |
|---|---|---|
| Technique | Reversed-Phase LC-MS/MS | Chiral HPLC with UV detection |
| Stationary Phase | C18 column | Chiralcel OD-H (250 x 4.6 mm) |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and water | n-hexane:isopropanol (85:15 v/v) |
| Flow Rate | Not specified | 1.0 mL/min |
| Detection | Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) | UV at 254 nm |
| Sample Preparation | N-acetylation for stabilization and retention | Pre-column derivatization with aniline |
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for the analysis of volatile and semi-volatile compounds. cdc.gov Given that thiazolidines and related sulfur-containing heterocycles are often associated with aroma and flavor profiles, GC-MS is the method of choice for profiling volatile products that may arise from the synthesis or degradation of this compound. researchgate.net The technique separates compounds based on their boiling points and polarity as they pass through a capillary column, and the mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum that acts as a chemical fingerprint for identification. mdpi.comnih.gov
For instance, GC-MS has been extensively used to identify and quantify 2-acetyl-1-pyrroline (B57270), a structurally related potent aroma compound, in various food matrices. nih.govnih.gov The analytical approach typically involves headspace solid-phase microextraction (HS-SPME) for sample preparation, followed by separation on a polar capillary column (like a DB-WAX) and detection by MS. nih.gov This methodology would be directly applicable to studying the volatile profile of samples containing this compound.
Table 2: Typical GC-MS Parameters for Volatile Heterocyclic Compound Analysis
| Parameter | Typical Condition (based on 2-acetyl-1-pyrroline analysis) nih.gov |
|---|---|
| Technique | Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS) |
| Column | DB-WAX (30 m × 0.25 mm, 0.50 μm film thickness) |
| Carrier Gas | Helium (Flow rate ~1.2 mL/min) |
| Oven Program | Initial temp 50°C (hold 1 min), ramp at 5°C/min to 220°C (hold 5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Tandem Quadrupole (for MRM) |
| Detection | Scan or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) |
Spectroscopic Characterization in Research
Spectroscopic techniques provide invaluable information about the molecular structure, connectivity, and stereochemistry of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. nih.gov ¹H-NMR provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the acetyl protons (CH₃-C=O), the C2-methyl protons (CH₃-C-S), and the methylene (B1212753) protons (-CH₂-CH₂-) of the thiazolidine ring. researchgate.net The chemical shifts and coupling patterns of the ring protons would be particularly informative for confirming the thiazolidine structure.
¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Distinct signals would be expected for the carbonyl carbon, the quaternary C2 carbon, the two methylene carbons of the ring, and the two methyl carbons. The chemical shift of the C2 carbon would be characteristic of a carbon atom bonded to both a sulfur and a nitrogen atom. Advanced 2D-NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the complete connectivity of the molecule and unambiguously assign all proton and carbon signals. Quantitative ¹H-NMR (qNMR) can also be employed for the precise determination of compound concentration without the need for calibration curves, using an internal standard. mdpi.com
Table 3: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound
| Atom | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) | Notes |
|---|---|---|---|
| Acetyl CH₃ | ~2.1-2.3 | ~25-30 | Singlet in ¹H-NMR. |
| C2-Methyl CH₃ | ~1.6-1.8 | ~28-35 | Singlet in ¹H-NMR. |
| Ring CH₂ (C4) | ~3.3-3.6 | ~50-55 | Multiplet, adjacent to Nitrogen. |
| Ring CH₂ (C5) | ~2.9-3.2 | ~30-35 | Multiplet, adjacent to Sulfur. |
| C=O | - | ~195-205 | Carbonyl carbon. |
| C2 | - | ~70-80 | Quaternary carbon bonded to N and S. |
Note: These are estimated values based on typical shifts for similar functional groups and structures.
While NMR can provide strong evidence for the structure and relative stereochemistry of a molecule, single-crystal X-ray diffraction (SCXRD) provides the absolute and unambiguous determination of the molecular structure in the solid state. mdpi.com This technique is the gold standard for confirming the connectivity of atoms and, crucially, for establishing the absolute stereochemistry of a chiral molecule like this compound, provided a suitable single crystal can be grown. eurjchem.com
The analysis involves directing a beam of X-rays onto an ordered crystal, which diffracts the X-rays into a specific pattern. cam.ac.uk By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the precise positions of all atoms can be determined. cambridge.org This yields highly accurate data on bond lengths, bond angles, and torsional angles, providing definitive proof of the molecular conformation and configuration. For example, the X-ray crystal structures of simple N-acetyl heterocycles like 3-acetyloxazolidin-2-one have been determined, providing a benchmark for comparison. mdpi.com
Table 4: Example Crystallographic Data for a Related Heterocyclic Compound (3-Acetyloxazolidin-2-one) mdpi.com
| Parameter | Value |
|---|---|
| Chemical Formula | C₅H₇NO₃ |
| Crystal System | Monoclinic |
| Space Group | Pn |
| a (Å) | 6.9924(9) |
| b (Å) | 5.1635(4) |
| c (Å) | 8.1820(10) |
| β (°) | 108.8310(14) |
| Volume (ų) | 279.60(5) |
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. researchgate.net These two techniques are complementary and provide information about the vibrational modes of molecular bonds.
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing bonds to vibrate (stretch, bend). For this compound, a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the acetyl group would be expected in the range of 1680-1720 cm⁻¹. Other key absorptions would include C-H stretching vibrations from the methyl and methylene groups (~2850-3000 cm⁻¹) and C-N and C-S stretching vibrations at lower wavenumbers. researchgate.net
Raman spectroscopy involves scattering monochromatic light from a laser source. While many vibrational modes are active in both IR and Raman, the techniques have different selection rules, often resulting in different relative intensities. For instance, symmetrical, non-polar bonds often produce strong signals in Raman spectra but weak ones in IR. The C-S bond within the thiazolidine ring might be more clearly observed using Raman spectroscopy. The combined use of both FTIR and Raman provides a more complete vibrational profile of the molecule. nih.gov
Table 5: Characteristic Vibrational Frequencies for this compound
| Functional Group / Bond | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| C-H (Alkyl) | Stretching | 2850-3000 | 2850-3000 |
| C=O (Ketone) | Stretching | 1680-1720 (Strong) | 1680-1720 (Medium-Strong) |
| C-N | Stretching | 1020-1250 | 1020-1250 |
| C-S | Stretching | 600-800 (Weak) | 600-800 (Strong) |
Mass Spectrometry-Based Approaches for Mechanistic Studies
Mass spectrometry-based methods are indispensable for probing the intricate mechanisms of chemical reactions, including the Maillard reaction, which is a primary route for the formation of this compound. These techniques allow for the precise identification of reactants, intermediates, and final products, providing critical insights into the reaction pathways.
High-Resolution Mass Spectrometry for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) is a cornerstone in the unequivocal identification of this compound. By providing highly accurate mass measurements, typically with sub-parts-per-million (ppm) mass accuracy, HRMS allows for the determination of the elemental composition of the parent ion and its fragments. This level of precision is crucial in distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas.
For instance, in the analysis of complex food matrices where numerous flavor compounds are generated, HRMS can confidently identify the presence of this compound by matching its experimentally determined accurate mass to the theoretical exact mass.
Table 1: Theoretical and Measured Accurate Mass of this compound
| Parameter | Value |
| Molecular Formula | C₆H₁₁NOS |
| Theoretical Monoisotopic Mass | 145.0561 g/mol |
| Example Measured Accurate Mass | 145.0559 g/mol |
| Mass Error (ppm) | -1.38 |
This is an illustrative example of data that would be obtained from HRMS analysis.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting fragment ions. In a typical MS/MS experiment, the parent ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its structural connectivity.
Table 2: Plausible MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Structure of Fragment |
| 146.06 [M+H]⁺ | 104.05 | 42.01 | [M+H - C₂H₂O]⁺ |
| 146.06 [M+H]⁺ | 86.06 | 60.00 | [M+H - C₂H₄O₂]⁺ |
| 146.06 [M+H]⁺ | 74.02 | 72.04 | [M+H - C₃H₆O]⁺ |
This table presents hypothetical fragmentation data based on the known fragmentation of similar structures.
Isotopic Labeling Techniques for Pathway Elucidation (e.g., Carbon Module Labeling - CAMOLA)
Isotopic labeling is a definitive method for tracing the metabolic and chemical pathways leading to the formation of a target molecule. By introducing isotopically labeled precursors (e.g., containing ¹³C or ¹⁵N) into a reaction system, researchers can track the incorporation of these isotopes into the final product, thereby mapping the reaction mechanism.
The Carbon Module Labeling (CAMOLA) technique is a sophisticated isotopic labeling approach that has been successfully employed to elucidate the formation pathways of various Maillard reaction products. researchgate.net Although a specific CAMOLA study on this compound has not been reported, the principles of this technique are directly applicable.
In a hypothetical CAMOLA experiment to study the formation of this compound from the Maillard reaction of cysteine and pyruvaldehyde, one could use ¹³C-labeled pyruvaldehyde. By analyzing the mass shifts in the resulting this compound and its fragments using mass spectrometry, the specific carbon atoms originating from pyruvaldehyde can be identified. This allows for the precise mapping of how the carbon skeleton of the precursor is incorporated into the final product.
Table 3: Hypothetical Isotopic Labeling Experiment for this compound Formation
| Labeled Precursor | Expected Mass Shift in Product (amu) | Information Gained |
| [1-¹³C]-Pyruvaldehyde | +1 | Tracing the fate of the C1 carbon of pyruvaldehyde. |
| [2-¹³C]-Pyruvaldehyde | +1 | Tracing the fate of the C2 carbon of pyruvaldehyde. |
| [3-¹³C]-Pyruvaldehyde | +1 | Tracing the fate of the C3 carbon of pyruvaldehyde. |
| [¹⁵N]-Cysteine | +1 | Confirming cysteine as the nitrogen source. |
| [¹³C₃]-Cysteine | +3 | Tracing the carbon backbone of cysteine. |
This table illustrates the expected outcomes of a conceptual isotopic labeling study.
The application of these advanced analytical methodologies provides a comprehensive toolkit for the detailed investigation of this compound. High-resolution mass spectrometry ensures its unambiguous identification, tandem mass spectrometry reveals its structural intricacies, and isotopic labeling techniques like CAMOLA offer a clear window into its formation pathways.
Role and Formation of 2 Acetyl 2 Methylthiazolidine in Food Systems Research
Investigation of Precursor Molecules in Food Matrices
The formation of 2-Acetyl-2-methylthiazolidine is understood to occur through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that is responsible for the browning and flavor development in cooked foods. Research has identified the primary precursors for this specific compound.
It is hypothesized that this compound forms from the reaction between cysteamine (B1669678) and 2,3-butanedione (B143835). epdf.pubresearchgate.net Cysteamine is a decarboxylated derivative of the amino acid cysteine, while 2,3-butanedione is a degradation product of glucose. epdf.pubresearchgate.net This condensation reaction is a key step in the generation of this particular aroma compound. The compound has been identified in the headspace of a heated D-glucose/L-cysteine model system, which supports the role of these precursors in its formation. epdf.pubresearchgate.net It has also been detected in a glucose/lysine model system, indicating its potential formation from different amino acid and sugar combinations. dokumen.pub
Table 1: Precursors of this compound
| Precursor Molecule | Origin in Food Matrix |
|---|---|
| Cysteamine | Decarboxylation of L-cysteine |
| 2,3-Butanedione | Degradation product of D-glucose |
Impact of Processing Parameters on Formation Dynamics in Food Models
The formation of this compound is highly dependent on the conditions of thermal processing. As a product of the Maillard reaction, its yield is influenced by factors such as temperature, pH, and the concentration of its precursors.
Studies on model systems have shown that the yield of this compound is generally very low, estimated to be less than 0.01% of the total gas chromatography peak area in a heated D-glucose/L-cysteine model system. epdf.pubresearchgate.net The formation of thiazolidines, in general, is promoted by buffering, which can stabilize the intermediate carbocation and facilitate the cyclization process. epdf.pub The presence of a protic solvent, by removing water, can further enhance the formation of thiazolidines. epdf.pub
Co-occurrence and Synergistic Effects with Other Volatile Sulfur Compounds
In food systems, this compound is typically found alongside a variety of other volatile compounds, including other thiazolidines, thiazoles, and thiazines. scriptiebank.beepdf.pub For instance, in a model system containing cysteamine and 2,3-butanedione, other aroma compounds like thiazolidine (B150603) and thiazine (B8601807) were also reported. epdf.pub Another compound it has been found with is 5-acetyl-2,3-dihydro-1,4-thiazine. scriptiebank.be
Advanced Studies on Stereoisomerism and Conformational Dynamics
Stereoselective Synthesis of 2-Acetyl-2-methylthiazolidine Stereoisomers
The synthesis of this compound inherently involves the creation of a chiral center at the C2 position. When starting from a chiral precursor like L-cysteine, which possesses (R) stereochemistry at the C4 position, the reaction with an asymmetrical ketone results in a pair of diastereomers. nanobioletters.comresearchgate.net The primary method for forming the thiazolidine (B150603) ring is the condensation reaction between an amino thiol, such as L-cysteine, and a ketone. mdpi.com
A plausible stereoselective route involves the reaction of an L-cysteine derivative (e.g., L-cysteine methyl ester) with butan-2,3-dione. This reaction generates a new stereocenter at C2, leading to the formation of (2R,4R) and (2S,4R) diastereomers. The ratio of these diastereomers can be influenced by reaction conditions such as the solvent and the presence of catalysts. nanobioletters.comnih.gov
To achieve higher levels of stereoselectivity, chiral auxiliaries can be employed. These are chiral molecules that are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a reaction. acs.org For instance, a chiral group could be attached to the nitrogen of the L-cysteine precursor to control the approach of the ketone, thereby favoring the formation of one diastereomer over the other. After the cyclization reaction, the auxiliary group is removed to yield the enantiomerically enriched product. Asymmetric synthesis of related heterocyclic compounds like Δ2-thiazolines has been successfully achieved using such strategies, yielding products with high enantiomeric excess. nih.govnih.gov
Diastereoisomeric and Enantiomeric Characterization and Separation
The characterization and separation of the stereoisomers of this compound are critical for studying their individual properties.
Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of the diastereomers. 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can establish the spatial proximity of protons on the C2 and C4 stereocenters, allowing for the assignment of cis and trans configurations. researchgate.net
Separation: Due to their different physical properties, diastereomers can often be separated using standard chromatographic techniques like column chromatography on silica (B1680970) gel. mdpi.com
The separation of enantiomers, which have identical physical properties in a non-chiral environment, requires chiral resolution techniques. nih.gov High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method. nih.govmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are widely used for the resolution of a variety of chiral compounds, including thiazolidine derivatives. mdpi.comresearchgate.net The separation mechanism relies on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector of the CSP. nih.gov
The following interactive table illustrates a hypothetical set of parameters for the successful chiral HPLC separation of the enantiomers of this compound.
| Parameter | Value |
| Column | Chiralcel OD-H (250 x 4.6 mm) |
| Mobile Phase | n-Hexane / Isopropanol (B130326) (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
This data is representative and based on typical separation conditions for similar chiral heterocyclic compounds. researchgate.net
Epimerization Mechanisms and Factors Influencing Stereochemical Stability
The stereocenter at the C2 position of 2-substituted thiazolidines is known to be configurationally unstable under certain conditions, leading to epimerization—the interconversion of diastereomers. researchgate.net
Mechanism: The most accepted mechanism for epimerization in thiazolidine derivatives involves a ring-opening and ring-closing equilibrium. rsc.org This process is often catalyzed by acid. researchgate.net The mechanism proceeds as follows:
Protonation of the ring nitrogen atom.
Cleavage of the C2-N bond, leading to the formation of a resonance-stabilized iminium cation intermediate.
Rotation around the C2-S bond can occur in this open-chain form.
Re-cyclization through the nucleophilic attack of the thiol group onto the iminium carbon. This attack can occur from either face, leading to the formation of both C2 epimers.
Factors Influencing Stereochemical Stability: Several factors can influence the rate of epimerization and the position of the equilibrium between the diastereomers:
pH: Acidic conditions promote the ring-opening mechanism and accelerate epimerization. rsc.org
Solvent: The polarity of the solvent can affect the stability of the open-chain intermediate and influence the diastereomeric ratio at equilibrium. nanobioletters.com
Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the ring-opening process, increasing the rate of epimerization.
Substituents: The electronic nature of the substituents at C2 can impact the stability of the iminium intermediate. The electron-withdrawing acetyl group on this compound may influence the C2 position's lability. The stability of related heterocyclic systems, such as pyrrolidines, is also known to be significantly influenced by substituents. nih.gov
Computational Chemistry Approaches to Conformational Analysis and Stability
Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful insights into the three-dimensional structures and relative stabilities of different stereoisomers and their conformers. nih.govpreprints.org
Conformational Analysis: The five-membered thiazolidine ring is not planar and can adopt various puckered conformations, typically described as "envelope" or "twist" forms. A thorough conformational analysis begins with a systematic search of the potential energy surface to identify all low-energy conformers by rotating the molecule's single bonds. mdpi.com For each identified conformer, a geometry optimization is performed to find its precise minimum-energy structure. preprints.orgresearchgate.net
Stability Analysis: Following optimization, the electronic energy of each conformer is calculated. This allows for the determination of their relative stabilities; the conformer with the lowest energy is predicted to be the most abundant at equilibrium. nih.gov These calculations can be performed in the gas phase or by using solvent models to simulate solution-phase behavior, providing results that are more comparable to experimental data. researchgate.netresearchgate.net DFT calculations can accurately predict the relative energies of different stereoisomers, helping to rationalize experimentally observed diastereomeric ratios.
Below is a hypothetical data table showing the results of a DFT study on the relative energies of possible conformers for a single stereoisomer, (2R,4R)-2-Acetyl-2-methylthiazolidine.
| Conformer ID | Ring Pucker | Relative Energy (kJ/mol) |
| Conf-1 | C5-envelope | 0.00 (Most Stable) |
| Conf-2 | S1-envelope | 2.15 |
| Conf-3 | Twist (C4-C5) | 4.88 |
| Conf-4 | Twist (S1-C2) | 6.30 |
This data is illustrative. The actual values would be determined through specific DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory). nih.govmdpi.com
Biotechnological and Enzymatic Approaches for 2 Acetyl 2 Methylthiazolidine Production
Strain Development and Metabolic Engineering for Enhanced Bioproduction
The cornerstone of successful biotechnological production of 2-Acetyl-2-methylthiazolidine lies in the development of robust microbial strains with enhanced capabilities for its synthesis. Saccharomyces cerevisiae, or baker's yeast, stands out as a prime candidate due to its long history of use in food fermentations and its well-characterized genetics, making it amenable to metabolic engineering. forbes.com
The metabolic engineering strategies would likely focus on augmenting the intracellular pools of the key precursors required for the synthesis of the 2-methylthiazolidine (B1581955) ring and the acetyl group. The biosynthesis of many flavor compounds in yeast is linked to amino acid metabolism. researchgate.net It is plausible that the thiazolidine (B150603) ring of this compound could be derived from the amino acid cysteine and a carbonyl compound. Therefore, engineering yeast to overproduce cysteine would be a primary target.
Furthermore, the acetyl group is derived from acetyl-CoA, a central metabolite in carbon metabolism. mdpi.com Metabolic engineering efforts have been successful in increasing the cytosolic acetyl-CoA supply in yeast for the production of various chemicals. nih.gov Strategies to enhance acetyl-CoA availability for this compound production could include the overexpression of genes involved in the pyruvate (B1213749) dehydrogenase (PDH) bypass pathway, such as pyruvate decarboxylase, acetaldehyde (B116499) dehydrogenase, and acetyl-CoA synthetase. mdpi.com Concurrently, competing pathways that drain the acetyl-CoA pool could be downregulated or knocked out to channel more of this precursor towards the target molecule.
The heterologous expression of genes from other organisms can also be a powerful tool. nih.gov If specific enzymes that catalyze the formation of the thiazolidine ring or the final acetylation step are identified in other species, their corresponding genes could be introduced into a suitable microbial host like S. cerevisiae. High-throughput genomic analysis and gene-swapping techniques like CRISPR/Cas9 could be employed to identify and engineer genes responsible for the production of desirable flavor compounds. forbes.com
A summary of potential metabolic engineering targets in S. cerevisiae for enhanced this compound production is presented in the table below.
| Metabolic Engineering Target | Strategy | Rationale | Key Genes (Examples in S. cerevisiae) |
| Cysteine Supply | Overexpression of biosynthetic pathway genes | Increase the availability of the sulfur-containing amino acid precursor for the thiazolidine ring. | SER1, SER2, CYS3, CYS4 |
| Acetyl-CoA Pool | Overexpression of PDH bypass pathway genes; Deletion of competing pathway genes | Boost the supply of the acetyl group donor for the final product. | PDC1, ALD6, ACS1, ACS2 |
| Thiazolidine Ring Formation | Heterologous expression of a putative thiazolidine synthase | Introduce a specific enzymatic activity for the key ring-forming reaction. | To be identified from other organisms |
| Acetylation | Overexpression of a suitable acetyltransferase | Enhance the final step of the biosynthetic pathway. | ATF1, ATF2 (examples of acetyltransferases) |
Optimization of Fermentation Conditions for Industrial Relevance
To translate laboratory-scale bioproduction of this compound to an industrial setting, the optimization of fermentation conditions is paramount. This involves a systematic investigation of various physical and chemical parameters to maximize product yield, titer, and productivity. mdpi.commdpi.com
Key fermentation parameters that would require optimization include:
Medium Composition: The carbon and nitrogen sources, as well as the presence of essential vitamins and minerals, can significantly impact cell growth and product formation. For yeast-based fermentations, glucose or sucrose (B13894) are common carbon sources, while yeast extract, peptone, or ammonium (B1175870) salts can serve as nitrogen sources. The addition of precursor molecules, such as cysteine, to the fermentation medium could also enhance production.
pH: The pH of the fermentation medium affects enzyme activity and cell membrane stability. Maintaining the optimal pH through the use of buffers or automated pH control is crucial. nih.gov
Temperature: Temperature influences the rate of enzymatic reactions and microbial growth. The optimal temperature for S. cerevisiae is typically around 30°C, but this may need to be adjusted for maximal this compound production. nih.gov
Aeration and Agitation: The level of dissolved oxygen is a critical parameter, especially for aerobic microorganisms like yeast. Aeration and agitation rates need to be carefully controlled to ensure sufficient oxygen supply for cell growth and metabolism without causing excessive shear stress. nih.gov
Response surface methodology (RSM) is a powerful statistical tool that can be employed to efficiently optimize multiple fermentation parameters simultaneously, identifying the optimal conditions for maximizing the yield of the target compound. mdpi.com The table below illustrates a hypothetical experimental design for optimizing this compound production.
| Parameter | Range of Investigation | Rationale |
| Glucose Concentration (g/L) | 20 - 100 | To determine the optimal carbon source concentration for both growth and product formation. |
| Cysteine Concentration (g/L) | 0 - 5 | To assess the impact of precursor supplementation on product yield. |
| pH | 4.0 - 6.0 | To identify the optimal pH for the key biosynthetic enzymes and overall cell health. |
| Temperature (°C) | 25 - 35 | To find the ideal temperature for balancing microbial growth and product stability. |
| Aeration Rate (vvm) | 0.5 - 2.0 | To ensure adequate oxygen supply for efficient metabolism. |
Enzymatic Transformations and Biocatalysis for Selective Synthesis
Enzymatic transformations offer a highly selective and environmentally friendly alternative to traditional chemical synthesis for producing compounds like this compound. nih.gov This approach utilizes isolated enzymes or whole-cell biocatalysts to perform specific reaction steps.
A potential enzymatic route to this compound could involve a two-step process:
Thiazolidine Ring Formation: An enzyme, such as a hypothetical thiazolidine synthase or a related enzyme with promiscuous activity, could catalyze the condensation of cysteine with a suitable carbonyl compound to form 2-methylthiazolidine.
Acetylation: An acetyltransferase could then specifically acetylate the 2-position of the 2-methylthiazolidine intermediate to yield the final product.
The use of immobilized enzymes can offer several advantages, including enhanced stability, reusability, and simplified product purification. nih.gov For instance, an acyltransferase from Mycobacterium smegmatis has been successfully immobilized and used for the synthesis of 2-phenethyl acetate (B1210297) in an aqueous system. nih.gov A similar strategy could be developed for the acetylation step in this compound synthesis.
The discovery of novel enzymes with the desired catalytic activity is a key challenge. This can be addressed through screening of microbial diversity or through protein engineering of existing enzymes to enhance their activity and specificity towards the target substrates.
Gene Expression and Efflux Mechanisms in Microorganisms Relevant to Thiazolidine Derivatives
Understanding the genetic and physiological responses of the production host to the synthesis of thiazolidine derivatives is crucial for optimizing bioproduction. High concentrations of the product can be toxic to the microbial cells, leading to growth inhibition and reduced yields.
Genome-wide transcription analyses can provide insights into the cellular processes that are affected by the production of a target compound. researchgate.net For example, studies on flavor production in S. cerevisiae have shown that the expression of genes involved in amino acid metabolism is significantly altered. researchgate.net Similar studies could reveal the metabolic and stress response pathways that are activated during this compound production.
Efflux pumps are membrane proteins that actively transport a wide range of compounds, including xenobiotics and metabolic byproducts, out of the cell. nih.gov These pumps can play a significant role in determining the tolerance of a microorganism to a particular compound. In the context of this compound production, the overexpression of specific efflux pumps could potentially increase the host's tolerance to the product, thereby allowing for higher accumulation in the fermentation broth.
The identification and characterization of efflux pumps responsible for transporting thiazolidine derivatives would be a critical step. Heterologous expression of fungal efflux pumps in S. cerevisiae has been used as a versatile system for screening and functional analysis. nih.gov A similar approach could be adopted to identify pumps that are effective for this compound. The table below summarizes key research areas in this context.
| Research Area | Methodology | Objective |
| Transcriptomics | RNA-sequencing, Microarrays | To identify genes and pathways that are differentially expressed during this compound production. |
| Efflux Pump Identification | Functional screening of gene knockout/overexpression libraries | To identify specific efflux pumps that can transport this compound. |
| Tolerance Engineering | Overexpression of identified efflux pumps | To enhance the host's tolerance to the product and improve overall yield. |
Future Research Directions and Unexplored Avenues
Novel Synthetic Methodologies for 2-Acetyl-2-methylthiazolidine
Future research should prioritize the development of efficient and stereoselective synthetic routes to obtain pure this compound. This would enable further chemical and biological studies. Potential synthetic strategies could involve:
Direct N-acetylation of 2-methylthiazolidine (B1581955): Investigation into various acetylating agents and reaction conditions to achieve selective acetylation at the nitrogen atom.
Cyclocondensation reactions: Exploring the reaction of cysteine derivatives with specific carbonyl compounds under various conditions to form the thiazolidine (B150603) ring with the desired substituents.
Deeper Mechanistic Insights into Formation and Degradation Pathways
Understanding how this compound might be formed, for instance, in food systems during processing, and how it degrades is crucial. Future studies could focus on:
Maillard reaction studies: Investigating the potential formation of this compound from precursors like cysteine, acetaldehyde (B116499), and acetylating agents under controlled heating conditions.
Stability studies: Assessing the stability of the compound under various pH, temperature, and light conditions to understand its persistence and potential degradation products.
Advanced Analytical Strategies for Trace Analysis and In Situ Monitoring
The development of sensitive and selective analytical methods is a prerequisite for detecting and quantifying this compound in complex matrices. Research in this area could include:
Gas Chromatography-Mass Spectrometry (GC-MS): Optimizing GC-MS methods, including different ionization techniques, for the unambiguous identification and quantification of the compound.
High-Performance Liquid Chromatography (HPLC): Developing HPLC methods, potentially coupled with mass spectrometry (LC-MS), for the analysis of non-volatile precursors and degradation products.
Interdisciplinary Research Integrating Food Science, Biotechnology, and Organic Chemistry
A collaborative approach would be essential to fully understand the potential significance of this compound. This could involve:
Flavor chemistry: Investigating the sensory properties of the pure compound to determine if it possesses any characteristic aroma or taste.
Biotechnology: Exploring the potential for microbial or enzymatic synthesis of the compound.
Exploration of New Precursor Systems and Biocatalysts
Should this compound be identified as a compound of interest, further research could explore:
Alternative precursors: Identifying other naturally occurring compounds that could serve as precursors for its formation.
Enzymatic synthesis: Screening for and engineering enzymes that could catalyze the specific steps in the synthesis of the compound, offering a green and sustainable production route.
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis methods for 2-Acetyl-2-methylthiazolidine?
- Methodology : The compound can be synthesized via catalytic hydrogenolysis of arylazo derivatives followed by acid hydrolysis to cleave protective groups (e.g., acetyl and ester moieties). For example, intermediates like 2-arylazo derivatives are hydrogenated using palladium catalysts under controlled pressure, followed by hydrolysis in acidic conditions (e.g., HCl) to yield the target compound . Reaction conditions such as solvent choice (e.g., ethanol or DMF) and temperature (typically 25–80°C) significantly affect yield. Purification via silicic acid chromatography is critical to isolate high-purity products .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology : Use a combination of spectroscopic and chromatographic methods:
- FT-IR : Confirm functional groups (e.g., acetyl C=O stretch at ~1700 cm⁻¹, thiazolidine ring vibrations).
- NMR : ¹H and ¹³C NMR to verify structure (e.g., acetyl methyl protons at δ ~2.1 ppm, thiazolidine ring protons between δ 3.5–4.5 ppm).
- Elemental Analysis : Validate empirical formula (e.g., C₆H₁₁NOS₂).
- HPLC/GC-MS : Assess purity and detect by-products .
Q. How should this compound be stored to ensure stability?
- Methodology : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at −20°C. Avoid exposure to moisture and oxidizing agents, as the thiazolidine ring is prone to hydrolysis and oxidation. Stability studies indicate degradation rates increase above pH 7 or in the presence of transition metals .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodology :
- Catalyst Screening : Test Pd/C, Raney Ni, or PtO₂ for hydrogenolysis efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol.
- Temperature Control : Higher temperatures (50–80°C) accelerate hydrogenolysis but may promote side reactions. Use DOE (Design of Experiments) to balance yield and purity .
- Data Validation : Monitor intermediates via TLC and adjust reaction time dynamically.
Q. How can contradictions in spectroscopic data for thiazolidine derivatives be resolved?
- Methodology : Discrepancies in NMR or IR spectra often arise from conformational flexibility or solvent effects. Use:
- Variable Temperature (VT) NMR : To identify dynamic rotational isomers.
- Computational Chemistry : Compare experimental data with DFT-calculated spectra (e.g., Gaussian software).
- X-ray Crystallography : Resolve ambiguities by determining crystal structure, as demonstrated for related thiazolidines .
Q. What strategies are effective for evaluating the pharmacological activity of this compound?
- Methodology :
- In Silico Docking : Use AutoDock or Schrödinger to predict binding affinity toward targets like CDK1 or GSK3β kinases.
- In Vitro Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays or cytotoxicity using MTT on cancer cell lines.
- Metabolic Stability : Assess hepatic microsome stability to prioritize analogs for in vivo studies .
Q. What mechanisms explain the reactivity of this compound under acidic or oxidative conditions?
- Methodology :
- Acidic Hydrolysis : The thiazolidine ring undergoes ring-opening to form mercaptoacetamide derivatives, confirmed by LC-MS tracking of degradation products.
- Oxidation : Hydrogen peroxide converts the thiazolidine sulfur to sulfoxide/sulfone derivatives, identifiable via S=O stretches in IR (~1050 cm⁻¹ and ~1300 cm⁻¹) .
Q. How can researchers validate data reproducibility across studies on thiazolidine derivatives?
- Methodology :
- Cross-Lab Validation : Replicate synthesis protocols using identical reagents (e.g., Sigma-Aldryl catalysts) and analytical standards.
- Meta-Analysis : Compare published NMR shifts and reaction yields (e.g., Batel et al., 2006 vs. Parekh et al., 2004) to identify outliers due to solvent purity or instrumentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
